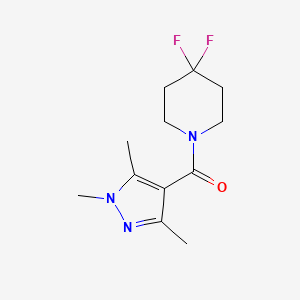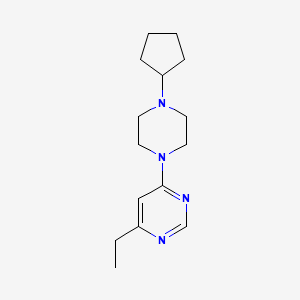![molecular formula C12H16FN3 B6427147 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2034514-39-9](/img/structure/B6427147.png)
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline, also known as FMAT, is a novel organic compound that has been studied for its potential applications in the field of medicinal chemistry. FMAT is a member of the quinazoline family, and is composed of an azetidine ring and a quinazoline ring. It has been studied for its ability to act as an agonist at the 5-HT2A receptor, and has been found to have a number of different biochemical and physiological effects.
科学的研究の応用
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has been studied for its potential applications in the field of medicinal chemistry. It has been found to have a number of different biochemical and physiological effects, and has been studied for its ability to act as an agonist at the 5-HT2A receptor. This makes it a potential target for the development of novel therapeutic agents. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have antiproliferative activity against several cancer cell lines.
作用機序
The mechanism of action of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline is still largely unknown. However, it is believed to act as an agonist at the 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological and biochemical processes. It is thought that this compound binds to this receptor and activates it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of different systems. It has been found to have a number of different effects, including the inhibition of the enzyme monoamine oxidase, the inhibition of the enzyme acetylcholinesterase, and the activation of the enzyme adenylate cyclase. Additionally, it has been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine, and to have an effect on the activity of the 5-HT2A receptor.
実験室実験の利点と制限
The advantages of using 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline in laboratory experiments include its high efficiency and yield, as well as its availability. Additionally, it is relatively inexpensive, making it a cost-effective option for researchers. However, there are some limitations to using this compound in laboratory experiments. For example, it is not approved for use in humans, and its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline. These include further investigation into its mechanism of action, as well as its potential applications in the development of novel therapeutic agents. Additionally, further research could be conducted into its potential use in cancer research, as well as its potential effects on other physiological and biochemical processes. Additionally, further research could be conducted into the potential side effects of using this compound in laboratory experiments.
合成法
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline can be synthesized using a variety of methods. One of the most common methods used is the “one-pot” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in the presence of a base and a catalyst. This method has been found to be highly efficient and yields high yields of the desired product. Other methods used to synthesize this compound include the “two-step” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in two separate steps, and the “three-step” method, which involves the reaction of a 3-fluoromethyl-azetidine with a quinazoline ring in three separate steps.
特性
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c13-5-9-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSIVLPWZRBKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![3-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6427085.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)
![4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6427100.png)




![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)